2-Undecyltetrahydrofuran
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Overview
Description
2-Undecyltetrahydrofuran is an organic compound with the molecular formula C15H30O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by a tetrahydrofuran ring substituted with an undecyl group at the second position. The structure of this compound can be represented as CCCCCCCCCCCC1CCCO1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran derivatives, including 2-Undecyltetrahydrofuran, often involves the functionalization of furan rings. One common method is the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran .
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives typically involves catalytic processes. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a widely used method for producing tetrahydrofuran. This process can be adapted to introduce various substituents, such as the undecyl group in this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Undecyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce lactones, while reduction can yield alcohols .
Scientific Research Applications
2-Undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Undecyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with a wide range of applications as a solvent.
2-Methyltetrahydrofuran (MTHF): A bio-based solvent with similar properties to THF but with improved environmental profile.
2,5-Dimethyltetrahydrofuran: Another derivative used in organic synthesis.
Uniqueness: 2-Undecyltetrahydrofuran is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or specific solubility characteristics .
Properties
CAS No. |
209070-97-3 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
2-undecyloxolane |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3 |
InChI Key |
BIHHWOICCHMUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCO1 |
Origin of Product |
United States |
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